Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
pyrazin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c24-17(15-12-18-5-6-19-15)23-9-7-22(8-10-23)16-11-13-3-1-2-4-14(13)20-21-16/h5-6,11-12H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCODSLTTFQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor such as 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Synthesis of the Tetrahydrocinnoline Moiety: This can be achieved by cyclization reactions involving appropriate starting materials like aniline derivatives and aldehydes under acidic or basic conditions.
Coupling with Piperazine: The final step involves coupling the pyrazine and tetrahydrocinnoline moieties with piperazine. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Key Properties:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
- CAS Number : [Specific CAS number not provided in the search results]
Medicinal Chemistry
The compound's structural characteristics suggest potential use in developing new pharmaceuticals. Its design allows for modifications that can enhance binding affinity to specific biological receptors or enzymes.
Anticancer Activity
Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, highlighting the potential of pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone in oncology research .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Central Nervous System Disorders
Given the structural similarities with other compounds known to affect neurotransmitter systems, there is potential for this compound in treating neurological disorders. Research into related piperazine compounds has shown promise in modulating serotonergic and dopaminergic pathways .
Case Studies and Research Findings
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step organic reactions that leverage retrosynthetic analysis. The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors, supported by computational docking studies that predict favorable binding interactions with target proteins.
Mechanism of Action
The mechanism of action of Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it might inhibit an enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous piperazine derivatives to highlight key differences in substituents, synthetic routes, and inferred biological activities.
Key Observations:
Structural Variations: The target compound uniquely combines pyrazine and tetrahydrocinnolin, whereas analogs like 31 and MK47 utilize furan or thiophene rings. These differences influence electronic properties and binding interactions. For example, the pyrazine’s nitrogen atoms may enhance solubility compared to furan’s oxygen or thiophene’s sulfur .
Synthetic Routes: All compounds employ carbodiimide-based coupling (e.g., HOBt/TBTU) to link carboxylic acid derivatives to piperazine. The target compound’s synthesis likely mirrors 31 and MK47, utilizing pyrazine-2-carboxylic acid and tetrahydrocinnolin-substituted piperazine precursors . Yields vary: MK47 achieved 82% purity via column chromatography, suggesting efficient optimization for similar scaffolds .
Biological Implications: Compound 31’s activity as a GPR55 antagonist highlights the pharmacological relevance of piperazine-linked heterocycles. The target compound’s tetrahydrocinnolin group may similarly target GPCRs or kinases, though empirical data is needed . The trifluoromethyl group in MK47 enhances lipophilicity and metabolic stability, a feature absent in the target compound, which may prioritize polar interactions via pyrazine .
Research Findings and Limitations
While structural analogs provide insights, direct pharmacological data for the target compound is lacking. Key gaps include:
- Activity Profiles: No IC50, binding affinity, or kinase inhibition data is available.
- Physicochemical Properties : Experimental logP, solubility, and stability metrics are unreported.
Biological Activity
Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (commonly referred to as Compound X) is a novel synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its unique structural features, which include a pyrazine ring and a piperazine moiety linked to a tetrahydrocinnoline. The molecular formula is , and its IUPAC name can be broken down into its components for better understanding:
| Component | Description |
|---|---|
| Pyrazin-2-yl | A heterocyclic aromatic compound |
| Piperazine | A six-membered ring containing two nitrogen atoms |
| Tetrahydrocinnoline | A bicyclic structure known for various activities |
The biological activity of Compound X is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : Compound X has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies indicate that it can interfere with the activity of tyrosinase, an enzyme crucial for melanin biosynthesis, which may have implications in skin pigmentation disorders and melanoma treatment .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. This aspect is particularly relevant given the piperazine component, which is known for its psychoactive properties.
- Antioxidant Activity : Preliminary assays suggest that Compound X exhibits antioxidant properties, potentially protecting cells from oxidative stress and related damage .
Biological Activity and Therapeutic Applications
The biological activity of Compound X has been investigated in various contexts:
Anticancer Activity
Research has demonstrated that Compound X possesses anticancer properties. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .
Neuroprotective Effects
Given its ability to modulate neurotransmitter systems, Compound X has been evaluated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, it has shown promise in improving cognitive function and reducing neuroinflammation .
Antimicrobial Properties
Compound X has also been assessed for antimicrobial activity against various bacterial strains. The results indicate significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Study on Melanin Inhibition : A study focused on the inhibitory effects of similar compounds on tyrosinase demonstrated that derivatives of piperazine exhibited significant anti-melanogenic activity. This provides a framework for understanding how Compound X might function similarly .
- Neuroprotection in Animal Models : In a controlled study involving mice treated with neurotoxic agents, administration of Compound X resulted in improved behavioral outcomes and reduced markers of oxidative stress compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Improves cognitive function | |
| Antimicrobial | Inhibits bacterial growth | |
| Antioxidant | Reduces oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazine ring | Enhances enzyme interaction |
| Piperazine moiety | Modulates receptor activity |
| Tetrahydrocinnoline | Contributes to antioxidant properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Pyrazin-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the tetrahydrocinnolin-3-yl intermediate via cyclization of precursors such as hydrazine derivatives and cyclic ketones under acidic conditions .
- Step 2 : Functionalization of pyrazin-2-yl methanone via nucleophilic substitution or coupling reactions.
- Step 3 : Final coupling of intermediates using a piperazine linker. Catalytic systems like Pd-mediated cross-coupling or nucleophilic aromatic substitution are common. Reaction conditions (e.g., anhydrous solvents, temperature) must optimize yield and purity .
- Key Challenges : Competing side reactions (e.g., over-oxidation of tetrahydrocinnolin) require careful monitoring via HPLC or TLC.
Q. How is the structural identity and purity of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm connectivity of the pyrazine, piperazine, and tetrahydrocinnolin moieties. Aromatic protons in the tetrahydrocinnolin ring typically appear as multiplet signals at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO).
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer :
- Receptor Binding Assays : Similar piperazine-tetrahydrocinnolin derivatives show affinity for serotonin (5-HT) and adenosine receptors. Radioligand displacement assays (e.g., -8-OH-DPAT for 5-HT) quantify binding affinity (K) .
- Enzyme Inhibition Studies : Molecular docking predicts interactions with kinases (e.g., MAPK) or phosphodiesterases. Validate via enzymatic assays (e.g., fluorescence-based PDE4B inhibition) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?
- Methodological Answer :
- Continuous Flow Reactors : Improve scalability and reduce side products (e.g., dimerization) by controlling residence time and temperature .
- DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh)), and stoichiometry of intermediates.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?
- Methodological Answer :
- SAR Studies : Replace pyrazine with pyridine (as in ) or introduce halogens (e.g., Cl, F) at the tetrahydrocinnolin 3-position. Compare IC values in cancer cell lines (e.g., MCF-7) or receptor binding assays .
- Computational Modeling : DFT calculations or MD simulations predict steric/electronic effects on receptor binding. For example, chloro-substituted analogs may enhance lipophilicity and blood-brain barrier penetration .
Q. How can contradictory data on antidepressant vs. anticancer mechanisms be resolved?
- Methodological Answer :
- Mechanistic Deconvolution :
- In Vivo Behavioral Models : Use forced swim tests (FST) for antidepressant activity (dose-dependent reduction in immobility time) .
- Apoptosis Assays : Compare caspase-3/7 activation in cancer cells (e.g., via flow cytometry) to distinguish cytotoxic vs. neuromodulatory effects .
- Pathway Analysis : RNA-seq or phosphoproteomics identifies differentially expressed genes/proteins (e.g., BDNF for antidepressants; p53 for apoptosis) .
Q. What analytical methods are recommended for stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
